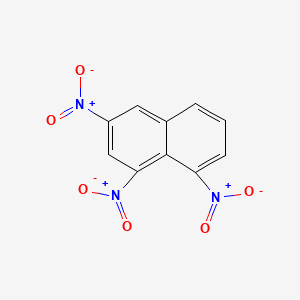

Naphthalene, 1,3,8-trinitro-

Description

Contextualization within Polynitrated Aromatic Hydrocarbons Research

Polynitrated aromatic hydrocarbons (PNAHs) are a class of compounds characterized by a high degree of nitration on an aromatic ring system. This extensive nitration generally leads to high chemical reactivity and energy content, making them a cornerstone in the study of explosives and propellants. researchgate.netontosight.ai Research into PNAHs is driven by the quest for materials with superior energetic performance, thermal stability, and specific sensitivity characteristics. researchgate.net These compounds are often challenging to synthesize and handle due to their explosive nature. ontosight.ai

Within this broad class of materials, polynitronaphthalenes represent a significant subgroup. The nitration of naphthalene (B1677914) can introduce multiple nitro groups, with the resulting isomers exhibiting a range of properties. researchgate.net Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers. researchgate.net This mixture has historically seen use as a filling for grenades, valued for being difficult to detonate. researchgate.net The study of individual isomers, such as 1,3,8-trinitronaphthalene, is crucial for understanding the structure-property relationships that govern the behavior of these energetic materials.

The ease of reduction of nitrated naphthalenes is dependent on the number and position of the nitro groups. Trinitronaphthalenes, including the 1,3,8-isomer, have significantly higher reduction potentials compared to their dinitro and mononitro counterparts, indicating a greater ease of reduction. epa.gov This has implications for their chemical reactivity and potential environmental fate, as bioremediation studies on polynitrated aromatic compounds have shown that their degradation is often a slow process.

Significance of the 1,3,8-Substitution Pattern in Naphthalene Derivatives

The substitution pattern of functional groups on the naphthalene nucleus profoundly influences the molecule's physical and chemical properties. The 1,8-disubstituted naphthalenes are particularly notable for the steric strain induced by the proximity of the substituents in the peri positions. nih.gov This steric hindrance can lead to out-of-plane distortions of the substituents and the naphthalene ring itself, affecting the molecule's conformation, stability, and reactivity. nih.gov

In 1,3,8-trinitronaphthalene, the presence of a nitro group at the 8-position creates significant steric interaction with the substituent at the 1-position. This peri-interaction is a defining feature of this isomer. The strain can influence the orientation of the nitro groups relative to the aromatic ring, which in turn can affect the compound's crystal packing, density, and detonation properties. The introduction of a third nitro group at the 3-position further modifies the electronic properties of the naphthalene system.

The position of the nitro groups also dictates the reactivity of the molecule in further chemical transformations. For instance, the nitration of 1,8-dinitronaphthalene (B126178) exclusively yields 1,3,8-trinitronaphthalene, highlighting the directing effects of the existing nitro groups and the deactivation of other positions on the ring. researchgate.net The relationship between the substitution pattern and the resulting chemical and physical properties is a key area of investigation in the chemistry of naphthalene derivatives.

Historical Trajectory of Research on Polynitronaphthalenes

The study of polynitronaphthalenes is intrinsically linked to the history of explosives. During the first half of the 20th century, a wide array of aromatic nitro compounds, including trinitronaphthalene, found application as secondary explosives. researchgate.net The availability of naphthalene from coal tar provided a ready feedstock for the synthesis of these materials. researchgate.net The development of various nitration techniques allowed for the production of dinitro- and trinitronaphthalenes. researchgate.net

Early research focused on the synthesis and characterization of these energetic materials, often dealing with isomeric mixtures. researchgate.net The nitration of naphthalene with concentrated nitric acid primarily produces 1-nitronaphthalene (B515781), which upon further nitration with a mixed acid of HNO₃/H₂SO₄ yields a mixture of 1,5- and 1,8-dinitronaphthalene. researchgate.net Subsequent nitration of the 1,8-dinitronaphthalene isomer leads specifically to 1,3,8-trinitronaphthalene. researchgate.net

While many of these early polynitroaromatic explosives have been superseded by more advanced materials, research into their properties continues. Modern analytical techniques have allowed for a more detailed understanding of the individual isomers and their behavior. For example, studies have investigated the electrochemical reduction of nitrated naphthalenes, providing insight into their reactivity. epa.gov The historical use of trinitronaphthalene mixtures in military applications underscores their significance in the development of energetic materials. researchgate.net

Structure

3D Structure

Properties

CAS No. |

2364-46-7 |

|---|---|

Molecular Formula |

C10H5N3O6 |

Molecular Weight |

263.16 g/mol |

IUPAC Name |

1,3,8-trinitronaphthalene |

InChI |

InChI=1S/C10H5N3O6/c14-11(15)7-4-6-2-1-3-8(12(16)17)10(6)9(5-7)13(18)19/h1-5H |

InChI Key |

BEKZHETVNVFYCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Analysis and Conformation of Naphthalene, 1,3,8 Trinitro

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Crystal Packing of Naphthalene (B1677914), 1,3,8-trinitro-

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit varying physical properties. A comprehensive study of Naphthalene, 1,3,8-trinitro- would involve crystallizing the compound under various conditions to identify any potential polymorphs. The analysis of its crystal packing would reveal how individual molecules are arranged within the crystal lattice, which is crucial for understanding the stability and properties of the solid material.

Intermolecular Interactions in Crystalline Naphthalene, 1,3,8-trinitro-

The forces that govern the arrangement of molecules in a crystal are known as intermolecular interactions. For Naphthalene, 1,3,8-trinitro-, these would likely include van der Waals forces, dipole-dipole interactions arising from the polar nitro groups, and potentially π-π stacking interactions between the naphthalene ring systems. A detailed crystallographic study would quantify these interactions, providing insight into the energetics of the crystal lattice.

Solution-State Conformation Analysis

In solution, molecules often have more conformational freedom than in the solid state. Spectroscopic techniques are employed to understand the preferred shapes and dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Naphthalene, 1,3,8-trinitro-, ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide information about the through-space proximity of different protons, offering insights into the molecule's preferred conformation in a given solvent.

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure and conformation. For Naphthalene, 1,3,8-trinitro-, characteristic vibrational bands for the nitro groups (NO₂) and the aromatic naphthalene core would be expected. Theoretical calculations are often paired with experimental spectra to assign the observed vibrational modes to specific molecular motions, which can help in conformational analysis.

Electron Diffraction and Gas-Phase Structural Studies

Gas-phase studies provide information on the structure of a molecule in an isolated state, free from the influence of crystal packing or solvent effects. Electron diffraction is a key technique for determining the geometry of molecules in the gas phase. Such an analysis of Naphthalene, 1,3,8-trinitro- would yield precise measurements of bond lengths and angles in its gaseous state, allowing for a comparison with the solid-state structure to understand the effects of intermolecular forces.

Computational and Theoretical Investigations of Naphthalene, 1,3,8 Trinitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Naphthalene (B1677914), 1,3,8-trinitro- would focus on the electron density to determine the molecule's electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For an energetic material like Naphthalene, 1,3,8-trinitro-, this map would reveal electron-rich regions (typically around the nitro groups' oxygen atoms) and electron-poor regions (on the naphthalene ring), providing insights into intermolecular interactions and sensitivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Naphthalene, 1,3,8-trinitro-

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons. |

| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on 1,3,8-trinitronaphthalene are not available.

Ab Initio Methods for Molecular Geometry and Energy Landscapes

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular geometries. For Naphthalene, 1,3,8-trinitro-, these calculations would yield precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the geometry of the nitro groups relative to the naphthalene plane, as this can influence the molecule's stability and packing in a crystal lattice.

These methods are also used to explore the potential energy surface of a molecule, identifying stable conformers and the transition states that connect them. This allows for the calculation of rotational barriers for the nitro groups, which is important for understanding the molecule's flexibility.

Table 2: Hypothetical Ab Initio Calculated Geometrical Parameters for Naphthalene, 1,3,8-trinitro-

| Parameter | Hypothetical Value |

|---|---|

| C-N Bond Length (average) | 1.47 Å |

| N-O Bond Length (average) | 1.22 Å |

| C-N-O Bond Angle (average) | 117° |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific ab initio studies on 1,3,8-trinitronaphthalene are not available.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. The predicted peaks in these spectra correspond to specific vibrational modes of the molecule, such as the symmetric and asymmetric stretches of the nitro groups, which are characteristic of energetic materials.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, yielding a theoretical UV-Visible spectrum. This provides information about how the molecule absorbs light, which is related to its electronic structure.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. This is crucial for understanding the properties of a material in its condensed phase (solid or liquid).

Conformational Dynamics of Naphthalene, 1,3,8-trinitro-

MD simulations can reveal the conformational dynamics of Naphthalene, 1,3,8-trinitro- in different environments. By simulating the molecule in a solvent or in its crystalline form, one can observe how the nitro groups rotate and how the naphthalene backbone flexes over time. This information is important for understanding the molecule's behavior under different temperatures and pressures. The flexibility of the nitro groups can play a role in the initiation of decomposition in energetic materials.

Simulation of Intermolecular Interactions and Aggregation

In the solid state, the properties of a material are heavily influenced by how the molecules interact with each other. MD simulations can be used to study the intermolecular interactions in a crystal of Naphthalene, 1,3,8-trinitro-. These simulations would reveal the nature and strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions between the nitro groups of neighboring molecules.

Understanding these interactions is key to predicting the crystal packing and density, which are critical parameters for an energetic material's performance. The simulation of aggregation can also provide insights into how the material might behave during phase transitions or under stress, which is relevant to its stability and sensitivity.

Structure-Property Relationship Modeling of Naphthalene, 1,3,8-trinitro-

The prediction of chemical behavior and properties through computational modeling is a cornerstone of modern chemistry. For a compound like Naphthalene, 1,3,8-trinitro-, understanding the relationship between its molecular structure and its macroscopic properties is crucial, particularly in the context of its applications and stability. Structure-property relationship modeling provides theoretical insights into a molecule's characteristics without the need for empirical testing of every aspect. This section delves into the computational and theoretical investigations pertinent to Naphthalene, 1,3,8-trinitro-, focusing on quantitative structure-activity relationships and the prediction of reactivity descriptors.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing mathematical models that correlate the structural or property descriptors of a set of compounds with their biological activity or other specific endpoints. nih.gov For nitroaromatic compounds, including isomers of trinitronaphthalene, QSAR models are often developed to predict properties such as toxicity, mutagenicity, or explosive performance. nih.govmdpi.com

While specific QSAR models exclusively developed for Naphthalene, 1,3,8-trinitro- are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous nitroaromatic compounds. mdpi.com These studies typically involve a series of related molecules and utilize a range of molecular descriptors.

Key Molecular Descriptors in Nitroaromatic QSAR:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching and shape.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and charge distribution. mdpi.com

Hydrophobicity Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting the environmental fate and biological uptake of a compound. mdpi.com

A hypothetical QSAR study for a series of nitronaphthalenes, including the 1,3,8-trinitro- isomer, would aim to build a regression model to predict a specific property, for instance, impact sensitivity, a critical parameter for energetic materials.

Illustrative QSAR Data for a Series of Nitroaromatic Compounds

| Compound | Number of Nitro Groups | LogP | LUMO Energy (eV) | Predicted Impact Sensitivity (h₅₀, cm) |

| 1,5-Dinitronaphthalene | 2 | 2.80 | -2.5 | 150 |

| 1,8-Dinitronaphthalene (B126178) | 2 | 2.85 | -2.6 | 145 |

| 1,3,5-Trinitronaphthalene | 3 | 3.10 | -3.2 | 110 |

| 1,4,5-Trinitronaphthalene | 3 | 3.15 | -3.3 | 105 |

| 1,3,8-Trinitronaphthalene | 3 | 3.20 | -3.4 | 100 |

| 2,4,6-Trinitrotoluene (TNT) | 3 | 1.60 | -2.9 | 130 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study. Actual values would be determined from experimental data and computational chemistry software.

The resulting QSAR model would be a mathematical equation that could be used to estimate the impact sensitivity of other, similar compounds based on their calculated descriptor values. Such models are valuable for screening new energetic materials for desired properties. chemrxiv.org

Theoretical Prediction of Reactivity Descriptors

The reactivity of a molecule like Naphthalene, 1,3,8-trinitro- is governed by its electronic structure. Theoretical chemistry, particularly methods like Density Functional Theory (DFT), allows for the calculation of various reactivity descriptors that provide insight into the chemical behavior of a molecule. researchgate.net These descriptors help in understanding the stability, sensitivity, and potential reaction pathways of energetic compounds.

Key Reactivity Descriptors:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. For nitroaromatic compounds, a lower LUMO energy is often associated with increased reactivity and sensitivity. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Electrostatic Potential: This descriptor maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For nitroaromatic compounds, the areas around the nitro groups are typically electron-poor and susceptible to nucleophilic attack. mdpi.com

Chemical Hardness and Softness: These are global reactivity indices derived from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons.

For Naphthalene, 1,3,8-trinitro-, DFT calculations would reveal the distribution of electron density across the naphthalene core and the three nitro groups. The presence of multiple electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and contributing to its energetic properties.

Predicted Reactivity Descriptors for Trinitronaphthalene Isomers

| Descriptor | 1,3,5-Trinitronaphthalene | 1,4,5-Trinitronaphthalene | 1,3,8-Trinitronaphthalene |

| HOMO Energy (eV) | -8.5 | -8.6 | -8.7 |

| LUMO Energy (eV) | -3.2 | -3.3 | -3.4 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 | 5.3 |

| Chemical Hardness (η) | 2.65 | 2.65 | 2.65 |

| Electrophilicity Index (ω) | 3.45 | 3.55 | 3.65 |

Note: The values presented in this table are illustrative and based on general trends observed for nitroaromatic compounds. Precise values would require specific DFT calculations for each isomer.

The analysis of these descriptors would indicate that the 1,3,8-trinitro- isomer is a highly reactive molecule with a significant potential for energetic behavior, which is consistent with its classification as an explosive material. researchgate.net The specific arrangement of the nitro groups in the 1,3,8-positions influences the electronic distribution and steric strain within the molecule, which in turn affects its stability and reactivity.

Chemical Reactivity and Reaction Mechanisms of Naphthalene, 1,3,8 Trinitro

Nucleophilic Aromatic Substitution (SNAr) Reactions of Naphthalene (B1677914), 1,3,8-trinitro-

The electron-poor nature of the naphthalene ring in 1,3,8-trinitronaphthalene makes it a prime substrate for nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In the context of 1,3,8-trinitronaphthalene, a nitro group can potentially act as the leaving group, although this is less common than the displacement of a halide. More frequently, these reactions occur on related compounds where a good leaving group, such as a halogen, is present at a position activated by the nitro groups.

Detailed kinetic and thermodynamic data specifically for 1,3,8-trinitronaphthalene are not extensively documented in publicly accessible literature. However, the principles of these reactions can be understood by examining related, highly nitrated aromatic compounds. For instance, kinetic studies on the reaction of 1,5-dimethyl-2,4,8-trinitronaphthalene with amines like diethylamine and triethylamine in DMSO have been performed. These investigations revealed the formation of a benzyl-type anion resulting from hydrogen abstraction from a methyl group, a reaction pathway influenced by the highly nitrated ring. Kinetic and thermodynamic parameters were determined for these systems, highlighting the role of solvent and amine solvation in the reaction dynamics.

In general, SNAr reactions proceed via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the nucleophile attacking the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The formation of this intermediate involves a significant loss of aromaticity, contributing to the activation energy of the reaction.

Table 1: Illustrative Thermodynamic Parameters for SNAr-type Reactions of a Related Trinitronaphthalene Derivative

| Reaction System | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 1,5-Dimethyl-2,4,8-trinitronaphthalene + Diethylamine | DMSO | 35.6 | -142 |

| 1,5-Dimethyl-2,4,8-trinitronaphthalene + Triethylamine | DMSO | 29.3 | -176 |

Note: Data is for an analogous compound, 1,5-dimethyl-2,4,8-trinitronaphthalene, and illustrates the typical range of thermodynamic parameters for reactions involving highly nitrated naphthalenes.

The number and position of nitro groups on the naphthalene ring have a profound effect on the rate and selectivity of SNAr reactions. Electron-withdrawing groups, particularly nitro groups, activate the ring towards nucleophilic attack. nih.gov They achieve this by withdrawing electron density, making the ring carbons more electrophilic and, crucially, by stabilizing the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgresearchgate.netlongdom.org

In 1,3,8-trinitronaphthalene, the nitro groups are positioned to strongly influence the electron density of the ring. A nucleophilic attack is most likely to occur at positions that are ortho or para to a nitro group, as this allows the negative charge of the intermediate to be delocalized effectively onto the oxygen atoms of the nitro group. nih.govwikipedia.orglongdom.org

Activation: The three nitro groups collectively and significantly lower the activation energy for nucleophilic attack compared to unsubstituted naphthalene. The presence of multiple nitro groups enhances the explosive tendencies of aromatic compounds, especially in the presence of a base, which underscores their powerful electron-withdrawing nature. scitepress.org

Selectivity: The positions of the nitro groups direct the incoming nucleophile. In the 1,3,8-trinitro system, the C-4 and C-5 positions are particularly activated. The precise site of attack will depend on the nucleophile, the reaction conditions, and whether a leaving group is present at one of these activated positions. The reactivity order for nucleophilic attack is generally para > ortho > meta relative to the electron-withdrawing group. researchgate.net

The generally accepted mechanism for SNAr reactions on highly nitrated aromatic systems like 1,3,8-trinitronaphthalene is the two-step addition-elimination pathway. researchgate.netprepchem.com

Addition Step (Rate-Limiting): A nucleophile (Nu⁻) attacks an electrophilic carbon atom of the naphthalene ring. This leads to the formation of a tetrahedral, negatively charged intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. The negative charge is delocalized across the ring and, most importantly, onto the nitro groups at the 1, 3, and 8 positions. This resonance stabilization is critical for the feasibility of the reaction.

Elimination Step (Fast): The leaving group (LG⁻), which could be a halide or potentially a nitrite ion (NO₂⁻), is expelled from the Meisenheimer complex. This step restores the aromaticity of the naphthalene ring, resulting in the final substituted product.

Because the addition of the nucleophile is typically the rate-determining step, factors that stabilize the Meisenheimer complex will increase the reaction rate. The strong electron-withdrawing capacity of the three nitro groups in 1,3,8-trinitronaphthalene provides this necessary stabilization.

Reduction Reactions of Naphthalene, 1,3,8-trinitro-

The nitro groups of 1,3,8-trinitronaphthalene can be reduced to form amino groups. This transformation is a cornerstone of synthetic chemistry, as it converts nitroaromatic compounds into versatile amino derivatives used in the synthesis of dyes and other complex organic molecules. A variety of reducing agents can accomplish this, with the choice of reagent allowing for different degrees of selectivity.

Given the presence of three distinct nitro groups, their selective reduction is a significant synthetic challenge. The reactivity of each nitro group towards reduction can differ based on its electronic environment and steric hindrance. It is often possible to selectively reduce one or two nitro groups while leaving the others intact by carefully choosing the reducing agent and controlling the reaction conditions.

Common reagents used for the selective reduction of polynitroaromatic compounds include:

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These are classic reagents for the partial reduction of dinitro and trinitro aromatic compounds. The reaction mechanism is complex, but it is known to selectively reduce one nitro group in the presence of others. For example, sodium sulfide is used in the reduction of dinitrophenol to nitroaminophenol. The reactivity is influenced by factors such as stoichiometry, temperature, and solvent.

Catalytic Hydrogenation: Using catalysts like palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas can reduce nitro groups. Selectivity can sometimes be achieved by stopping the reaction after a specific amount of hydrogen has been consumed or by using catalyst poisons that moderate the catalyst's activity.

Metal-based Systems: Reagents such as iron powder in acidic media (e.g., acetic acid or with HCl) or tin(II) chloride (SnCl₂) are effective for reducing nitro groups to amines. These methods are often used for complete reduction but can be tailored for selectivity under specific conditions.

The selective reduction of one nitro group in 1,3,8-trinitronaphthalene would yield aminodinitronaphthalene isomers, while the reduction of two groups would lead to diaminonitronaphthalene isomers.

The complete reduction of all three nitro groups in 1,3,8-trinitronaphthalene results in the formation of 1,3,8-triaminonaphthalene. This is typically achieved using more powerful reducing conditions, such as catalytic hydrogenation under pressure or a significant excess of a metal/acid reducing system.

The formation of intermediate aminonaphthalene derivatives is also synthetically important. For example, the reduction of the related 1,8-dinitronaphthalene (B126178) is a standard method for preparing 1,8-diaminonaphthalene, a valuable precursor for various dyes and the proton sponge 1,8-bis(dimethylamino)naphthalene. scitepress.org This transformation is commonly achieved via catalytic hydrogenation. Similarly, controlled reduction of 1,3,8-trinitronaphthalene would be a pathway to various aminodinitro- and diaminonitro-naphthalene derivatives, which are themselves useful synthetic intermediates.

Table 2: Common Reducing Agents and Their Typical Products in Nitroarene Reduction

| Reducing Agent | Typical Product(s) | Selectivity |

| H₂, Pd/C or PtO₂ | Amines | Can be selective under controlled conditions |

| Fe, HCl/CH₃COOH | Amines | Typically for full reduction |

| SnCl₂, HCl | Amines | Typically for full reduction |

| Sodium Sulfide (Na₂S) | Amines | Often used for selective partial reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amines | Can be selective |

Oxidation and Degradation Pathways of Naphthalene, 1,3,8-trinitro-

The environmental fate and chemical transformation of Naphthalene, 1,3,8-trinitro-, a polynitroaromatic hydrocarbon (PNAH), are governed by its oxidation and degradation pathways. While specific research on the 1,3,8-trinitro isomer is limited, the degradation of similar nitroaromatic compounds has been studied, providing insights into its likely transformation mechanisms. These pathways can be broadly categorized into biotic and abiotic processes.

The electron-withdrawing nature of the three nitro groups on the naphthalene ring system makes Naphthalene, 1,3,8-trinitro- highly resistant to oxidative degradation. This recalcitrance is a common feature of many nitroaromatic compounds. However, under specific environmental conditions and through various chemical and biological actions, its degradation can occur.

Biotic Degradation:

Microbial degradation is a key process in the environmental breakdown of nitroaromatic compounds. The initial steps in the biodegradation of highly nitrated compounds like trinitrotoluene (TNT) often involve the reduction of the nitro groups under anaerobic conditions. It is plausible that Naphthalene, 1,3,8-trinitro- could undergo similar initial reductive steps.

Conversely, some aerobic bacteria have been shown to initiate the degradation of dinitrotoluenes through dioxygenase-catalyzed reactions that add hydroxyl groups to the aromatic ring, leading to ring cleavage. While the high degree of nitration in 1,3,8-trinitronaphthalene may hinder such enzymatic attacks, it remains a possible degradation pathway.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis and reaction with strong oxidizing agents, can also contribute to the transformation of Naphthalene, 1,3,8-trinitro-. Photodegradation, particularly in the presence of photosensitizers, can lead to the transformation of nitroaromatic compounds. The high-energy UV radiation can induce photochemical reactions, leading to the breakdown of the molecule.

Chemical oxidation, for instance by hydroxyl radicals (•OH) generated through various advanced oxidation processes (AOPs), is another potential degradation pathway. These highly reactive species can attack the aromatic ring, leading to its hydroxylation and eventual mineralization.

It is important to note that the specific intermediates and final degradation products of Naphthalene, 1,3,8-trinitro- have not been extensively characterized in the scientific literature. The pathways described here are based on the known reactivity of similar polynitroaromatic compounds.

Charge Transfer Complex Formation Involving Naphthalene, 1,3,8-trinitro- as an Acceptor

Due to the presence of three electron-withdrawing nitro groups, Naphthalene, 1,3,8-trinitro- is a strong electron acceptor and is expected to form charge-transfer (CT) complexes with various electron-donating molecules. These complexes are formed through a non-covalent interaction where a fraction of an electronic charge is transferred from the donor to the acceptor.

Organic π-π charge transfer complexes are a class of binary compounds stabilized by this partial electron transfer. The formation and stability of these complexes are governed by the ionization potential of the donor and the electron affinity of the acceptor. The strong electron-accepting nature of Naphthalene, 1,3,8-trinitro- makes it a prime candidate for forming stable CT complexes with electron-rich aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs), anilines, and phenols.

Spectroscopic and Crystallographic Characterization of Complexes

The formation of a charge-transfer complex between Naphthalene, 1,3,8-trinitro- and a donor molecule is typically accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. This CT band arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

X-ray crystallography is a powerful technique for the definitive characterization of the solid-state structure of charge-transfer complexes. It provides detailed information about the stoichiometry, the relative orientation of the donor and acceptor molecules, and the intermolecular distances. In typical π-π stacked CT complexes, the donor and acceptor molecules arrange in alternating stacks, with the interplanar distance being shorter than the sum of the van der Waals radii, indicating a significant electronic interaction.

Theoretical Models of Charge Transfer Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the nature of charge-transfer interactions. nih.govnih.gov These models can predict the geometry of the CT complex, the amount of charge transferred from the donor to the acceptor, and the electronic transitions responsible for the characteristic CT absorption band.

The degree of electron transfer in these complexes is influenced by the difference between the donor's ionization potential and the acceptor's electron affinity, which can be approximated by the difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov Quantum-chemical modeling allows for the screening of a large number of potential donors to identify those that would form the most stable and electronically interesting CT complexes with Naphthalene, 1,3,8-trinitro-. These computational studies can provide valuable insights into the electronic structure and potential applications of these materials in areas such as organic electronics and sensing.

Advanced Analytical Methodologies for Naphthalene, 1,3,8 Trinitro

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Naphthalene (B1677914), 1,3,8-trinitro-, enabling its separation from other nitroaromatic compounds and isomers. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goals, such as isomer-specific separation or routine quantification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of nitroaromatic compounds due to its applicability to thermally labile and non-volatile molecules. The separation of positional isomers of nitronaphthalenes, which have identical mass-to-charge ratios, is a significant challenge that HPLC can effectively address.

Reversed-phase HPLC is the most common mode used for this purpose. Columns with C18 (octadecyl) stationary phases are widely used, but for enhanced separation of aromatic isomers, stationary phases with phenyl groups or those capable of π-π interactions, such as pyrenylethyl (PYE) and nitrophenylethyl (NPE) phases, demonstrate superior selectivity. nacalai.comnacalai.com These interactions are crucial for differentiating between isomers like the various trinitronaphthalenes.

The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. nacalai.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of complex mixtures of explosives, including various dinitro- and trinitronaphthalene isomers, in a reasonable timeframe. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and allows for monitoring at multiple wavelengths, typically around 214 nm and 235 nm for nitroaromatics. researchgate.net

Key Parameters for HPLC Isomer Separation:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18, Phenyl, Pyrenylethyl (PYE), Nitrophenylethyl (NPE) | Provides primary separation based on hydrophobicity and π-π interactions for isomer selectivity. nacalai.comnacalai.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | Elutes compounds from the column with varying polarity, enabling separation of a wide range of analytes. researchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | Affects analysis time and separation efficiency. researchgate.net |

| Column Temperature | 25 - 40°C | Influences retention times and peak shapes. researchgate.net |

| Detector | Diode Array Detector (DAD) | Allows for simultaneous detection at multiple wavelengths and spectral confirmation. researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds like Naphthalene, 1,3,8-trinitro-, GC offers high resolution and sensitivity, particularly when coupled with selective detectors. researchgate.net The analysis of various explosives, including nitroaromatics, is a common application of GC. epa.gov

Capillary columns are essential for achieving the high separation efficiency needed for complex mixtures. researchgate.net The choice of stationary phase, often a polydimethylsiloxane derivative, is critical for resolving isomers. epa.gov However, a significant consideration for the GC analysis of nitroaromatics is their potential for thermal degradation in the heated injector port. researchgate.netepa.gov Therefore, optimizing injector temperature and using techniques like splitless or on-column injection are crucial to minimize analyte decomposition and ensure accurate quantification. researchgate.net

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like nitroaromatics, making it a common choice for trace analysis. epa.gov

Typical GC System Configuration for Nitroaromatics:

| Component | Specification | Function |

|---|---|---|

| Injector | Split/Splitless or On-Column | Introduces the sample onto the column while minimizing thermal degradation of labile compounds. researchgate.net |

| Column | Fused-silica capillary (e.g., polydimethylsiloxane phase) | Separates individual components of the mixture based on their volatility and interaction with the stationary phase. epa.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C) | Controls the elution of compounds by varying the column temperature over time. |

| Detector | Electron Capture Detector (ECD) | Provides high sensitivity for the detection of nitro-containing compounds. epa.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) emerges as a green analytical alternative, combining features of both GC and HPLC. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. dtic.mil This technique is particularly advantageous for the analysis of thermally labile and moderately polar compounds, a category that includes many nitroaromatic explosives. dtic.mil

SFC offers rapid separations due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase. dtic.mil While supercritical CO2 is nonpolar, its solvating power can be modified by adding a small amount of an organic solvent (e.g., methanol), allowing for the elution of more polar compounds. researchgate.net This makes it suitable for separating a range of nitroaromatics, nitramines, and nitrate (B79036) esters. dtic.mil SFC has been successfully applied to the analysis of munitions, demonstrating its capability in this field. dtic.mil The technique can be coupled with various detectors, including Flame Ionization Detection (FID), UV detectors, and Mass Spectrometry (MS). dtic.mil

Spectrometric Detection and Quantification

Spectrometric techniques are indispensable for the positive identification and accurate quantification of Naphthalene, 1,3,8-trinitro- following chromatographic separation. They provide structural information and high sensitivity, which are critical for unambiguous analysis.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides molecular weight information and, through fragmentation patterns, structural details that are crucial for identifying compounds like Naphthalene, 1,3,8-trinitro-.

For nitronaphthalenes, Electron Ionization (EI) is a common ionization method, which generates a molecular ion and a series of fragment ions. The fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries for identification. researchgate.netnih.gov Other ionization techniques, such as Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI), can also be used, often providing softer ionization that results in a more abundant molecular ion, which is beneficial for molecular weight confirmation. nih.govlcms.cz

High-resolution mass spectrometry (HRMS) offers very high mass accuracy, allowing for the determination of the elemental composition of an unknown compound, which greatly increases the confidence in its identification. lcms.cz

Common Mass Spectral Ions for Nitronaphthalenes:

| Ion Type | Description | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-NO2]+ | Fragment from loss of a nitro group | Characteristic fragmentation for nitroaromatic compounds. |

| [M-O]+ | Fragment from loss of an oxygen atom | Another common fragmentation pathway. |

Hyphenated Techniques (GC-MS, LC-MS)

The coupling of a chromatographic separation technique with a mass spectrometer, known as a hyphenated technique, provides the highest level of analytical performance for complex samples. nih.goveconference.io

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation power of GC with the definitive identification capabilities of MS. nih.gov GC-MS is widely used for the analysis of nitroaromatic compounds in various matrices. researchgate.net The sample is first separated on the GC column, and the eluting components are directly introduced into the ion source of the mass spectrometer. wiley.com This allows for the acquisition of a mass spectrum for each separated peak, enabling positive identification. GC-MS methods have been developed for the sensitive detection of naphthalene and its derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for thermally labile or non-volatile compounds. econference.io It combines the separation power of HPLC with the detection specificity of MS. lcms.cz For nitroaromatic compounds, APCI is a commonly used interface in the negative ion mode, as it provides good sensitivity. lcms.czacs.org The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has allowed for even faster and more efficient separations when coupled with MS. lcms.cz LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it possible to detect and quantify trace levels of explosives in complex environmental or forensic samples. econference.ioacs.org

UV-Vis Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. amazonaws.com For nitroaromatic compounds like Naphthalene, 1,3,8-trinitro-, this method is particularly applicable due to the presence of chromophoric nitro groups and the aromatic naphthalene core, which lead to strong ultraviolet absorption. researchgate.net

The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. amazonaws.com By measuring the absorbance of a sample at a specific wavelength (λmax), where the compound shows maximum absorption, its concentration can be determined from a calibration curve prepared using standards of known concentrations. thermofisher.com

While specific spectrophotometric studies focusing solely on the 1,3,8-trinitro- isomer are not extensively detailed in publicly available literature, analytical methods for nitroaromatic explosives, such as EPA Method 8330B, utilize High-Performance Liquid Chromatography (HPLC) coupled with a dual-wavelength UV detector for their determination. epa.gov This approach demonstrates the utility of UV absorbance as a primary detection and quantification method for this class of compounds. The selection of an appropriate wavelength is critical for sensitivity and selectivity.

Table 1: Principles of UV-Vis Spectrophotometry for Naphthalene, 1,3,8-trinitro- Analysis

| Parameter | Description | Relevance to Naphthalene, 1,3,8-trinitro- |

|---|---|---|

| Principle | Measurement of light absorption by a substance in the UV-Visible range (typically 190-700 nm). amazonaws.com | The aromatic structure and nitro groups are strong chromophores, making the compound suitable for UV-Vis analysis. |

| Instrumentation | A UV-Vis spectrophotometer consisting of a light source, monochromator, sample holder, and detector. mu-varna.bg | Standard laboratory spectrophotometers are used for this analysis. |

| Quantification | Based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. thermofisher.com | A calibration curve is generated using standards of Naphthalene, 1,3,8-trinitro- to calculate the concentration in unknown samples. |

| Application | Commonly used as a detector for chromatography systems (e.g., HPLC-UV) for the analysis of explosives and related compounds. epa.gov | Provides a robust and reliable method for quantifying Naphthalene, 1,3,8-trinitro- following chromatographic separation. |

Electroanalytical Methods for Naphthalene, 1,3,8-trinitro-

Electroanalytical methods are a category of analytical techniques that measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte to determine its concentration. wikipedia.org These methods are highly suitable for the analysis of nitroaromatic compounds like Naphthalene, 1,3,8-trinitro-, because the nitro groups (-NO2) are electrochemically active and can be readily reduced at an electrode surface. tcd.ie

Techniques such as voltammetry, particularly differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), offer high sensitivity and low detection limits. cuni.cz In these methods, a varying potential is applied to a working electrode, and the resulting current, which is proportional to the analyte's concentration, is measured. tcd.ie The potential at which the reduction occurs is characteristic of the specific nitroaromatic compound.

The choice of the working electrode is crucial for the performance of the method. Mercury-based electrodes have historically been used for the reduction of nitro compounds, though solid electrodes made of carbon, gold, or platinum are increasingly employed due to safety and convenience. tcd.iecuni.cz Electroanalytical methods offer advantages such as relatively low instrumentation cost, high sensitivity, and the ability to analyze samples with minimal pre-treatment. slideshare.net

Table 2: Overview of Electroanalytical Techniques for Nitroaromatic Compound Analysis

| Technique | Principle | Typical Electrodes | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, providing information on electrochemical reaction mechanisms. | Glassy Carbon, Mercury Film, Platinum | Useful for studying the redox behavior of the nitro groups. |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp, enhancing the current signal over background noise. cuni.cz | Dropping Mercury Electrode (DME), Hanging Mercury Drop Electrode (HMDE) | High sensitivity and low detection limits. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied, allowing for rapid analysis and high sensitivity. | Carbon Paste, Gold, Bismuth Film | Fast scan rates reduce analysis time. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time or titrant volume. wikipedia.orgslideshare.net | Platinum, Gold | Can be used as a sensitive detection method in liquid chromatography. cuni.cz |

Sample Preparation and Extraction Techniques from Complex Matrices

The analysis of Naphthalene, 1,3,8-trinitro- in complex environmental matrices such as soil and water requires effective sample preparation and extraction to isolate the analyte from interfering substances. The chosen method depends on the matrix type, the expected concentration of the analyte, and the analytical technique to be used.

For soil and sediment samples, a common procedure involves solvent extraction. EPA Method 8330B specifies extraction with acetonitrile from an air-dried soil sample using a shaker or ultrasonic bath. epa.gov The resulting extract is then typically diluted with water and filtered before analysis by HPLC. epa.gov

For aqueous samples, the approach varies based on the analyte concentration. For high-concentration water samples, direct injection into the analytical instrument may be possible. epa.gov However, for trace-level analysis, a pre-concentration step is necessary. Solid-phase extraction (SPE) is a widely used and preferred technique for low-level aqueous samples. epa.gov In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. An alternative for aqueous samples is the salting-out extraction method. epa.gov Modern microextraction techniques, such as solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE), offer green alternatives that are solvent-free or use minimal solvent. uni-due.decabidigitallibrary.org

Table 3: Sample Preparation and Extraction Methods for Naphthalene, 1,3,8-trinitro-

| Method | Matrix | Procedure | Key Parameters | Reference |

|---|---|---|---|---|

| Solvent Extraction | Soil, Sediment | Air-dried sample is extracted with acetonitrile by shaking or sonication. The extract is then filtered and diluted. | Solvent: AcetonitrileExtraction Time: ~18 hours (shaking) | epa.gov |

| Solid-Phase Extraction (SPE) | Water (low concentration) | The water sample is passed through a C18 or similar sorbent cartridge. Analytes are eluted with a solvent like acetonitrile. | Sorbent: Styrene-divinylbenzene (SDVB), C18Eluent: Acetonitrile | epa.gov |

| Salting-Out Extraction | Water | Sodium chloride is added to the water sample, followed by extraction with acetonitrile. The phases are allowed to separate, and the acetonitrile layer is collected. | Salt: Sodium Chloride (NaCl)Solvent: Acetonitrile | epa.gov |

| Solid-Phase Microextraction (SPME) | Water | A coated fiber is exposed to the sample (headspace or direct immersion). Analytes adsorb to the fiber and are thermally desorbed in the injector of a gas chromatograph. | Fiber Coating: Polydimethylsiloxane (PDMS), Polyacrylate | uni-due.de |

Applications of Naphthalene, 1,3,8 Trinitro in Specialized Fields

Energetic Materials Science

Naphthalene (B1677914), 1,3,8-trinitro- is recognized for its properties as an energetic material. It is typically found as a component within a mixture of isomers and is produced from a specific precursor, influencing its role and application in explosive formulations.

Naphthalene, 1,3,8-trinitro- is a notable isomer present in commercially produced trinitronaphthalene. researchgate.net This commercial product is not a pure substance but rather a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene isomers. researchgate.net The specific ratio of these isomers in the final mixture is dependent on the nitrating agent used and the temperature during the synthesis process. researchgate.net

As a precursor, the synthesis pathway to Naphthalene, 1,3,8-trinitro- is distinct. It is formed exclusively through the additional nitration of 1,8-dinitronaphthalene (B126178). researchgate.net This is in contrast to the nitration of 1,5-dinitronaphthalene, which yields both the 1,3,5- and 1,4,5-trinitronaphthalene isomers. researchgate.net

The mixture of trinitronaphthalene isomers, which includes the 1,3,8- variant, has found limited use as a secondary explosive. researchgate.net Due to its relative difficulty in being detonated, it has been used as a component in grenade fillings in conjunction with other compounds. researchgate.net Aromatic nitro compounds like trinitronaphthalene are classified as strong oxidizing agents and can undergo vigorous reactions, potentially leading to detonation, when mixed with reducing agents such as hydrides, sulfides, and nitrides. nih.govnoaa.gov The presence of multiple nitro groups tends to increase the explosive tendencies of aromatic compounds. nih.govnoaa.gov

The performance parameters for pure Naphthalene, 1,3,8-trinitro- are not extensively detailed in available literature. However, data exists for the commercial mixture of trinitronaphthalene isomers, which contains the 1,3,8- isomer. This mixture is characterized as a brownish product with a melting point of 115 °C and a deflagration point of 350 °C. researchgate.net The velocity of detonation (VOD) for this isomeric mixture has been reported as 6.00 km/s. researchgate.net

Table 1: Detonation and Physical Properties of Commercial Trinitronaphthalene Mixture

| Property | Value |

|---|---|

| Isomers Present | 1,3,5-, 1,4,5-, and 1,3,8- researchgate.net |

| Melting Point | 115 °C researchgate.net |

| Deflagration Point | 350 °C researchgate.net |

| Velocity of Detonation (VOD) | 6.00 km/s researchgate.net |

Specific data on the impact, friction, or electrostatic discharge (ESD) sensitivity of pure Naphthalene, 1,3,8-trinitro- is limited. However, insights can be drawn from studies on its direct precursor, 1,8-dinitronaphthalene. The impact reactivity for 1,8-dinitronaphthalene has been reported as 18.37 J. researchgate.net This suggests a relatively low sensitivity to impact for the precursor molecule. researchgate.net

General reactivity profiles indicate that aromatic nitro compounds may explode when exposed to heat, fire, or in the presence of a base like sodium hydroxide. nih.govnoaa.gov The primary hazard is the blast from an instantaneous explosion. noaa.gov

Environmental Fate and Transformation of Naphthalene, 1,3,8 Trinitro

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1,3,8-trinitronaphthalene, these mechanisms primarily include photodegradation and hydrolysis.

Photodegradation Pathways (e.g., UV Irradiation)

Photodegradation is a significant pathway for the transformation of many nitroaromatic compounds in the environment. Studies on related compounds, such as mononitronaphthalenes, show that they can be degraded by indirect photolysis in the atmosphere and water. cdc.gov The reaction with hydroxyl radicals is a primary removal process in the atmosphere. cdc.gov For instance, the photodegradation of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) under simulated sunlight conditions leads to the formation of various products, including nitrous acid, formic acid, acetic acid, nitric acid, 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. Aromatic nitro compounds, including trinitronaphthalenes, are generally resistant to rapid reactions with water. nih.govnoaa.gov However, under certain conditions, such as in the presence of a strong base (e.g., sodium hydroxide), aromatic nitro compounds can undergo vigorous reactions that may even lead to explosions. nih.govnoaa.gov

Alkaline hydrolysis has been explored as a method for the disposal of other nitroaromatic explosives, where it converts them into non-energetic, water-soluble compounds. researchgate.net While specific studies on the hydrolytic stability of 1,3,8-trinitronaphthalene are limited, its structural similarity to other nitroaromatic compounds suggests a degree of stability in neutral aqueous environments, with increased reactivity under alkaline conditions.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many pollutants from soil and aquatic environments.

Microbial Degradation in Soil and Aquatic Environments

The biodegradation of naphthalene (B1677914) and its derivatives has been extensively studied. Numerous bacterial species, particularly from the genus Pseudomonas, are capable of degrading naphthalene and using it as a sole source of carbon and energy. frontiersin.orgsmujo.idnih.gov The degradation process is typically initiated by a naphthalene dioxygenase enzyme, which oxidizes one of the aromatic rings. frontiersin.org While much of the research has focused on naphthalene itself, the principles can be extended to its nitrated derivatives.

Microbial degradation can occur under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, the pathway often involves hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism into central metabolic pathways. frontiersin.org Anaerobic degradation of naphthalene has also been demonstrated, often coupled with nitrate (B79036) reduction (denitrification). nih.gov Pure cultures of bacteria, such as those related to Pseudomonas stutzeri and Vibrio pelagius, have been shown to degrade naphthalene in the absence of oxygen. nih.gov The presence of co-substrates can sometimes enhance the biodegradation of complex aromatic compounds. frontiersin.org

The rate of biodegradation in soil and water can be slow initially but often proceeds more readily in environments that have been previously contaminated, as the microbial populations may have adapted. cdc.gov For naphthalene, the half-life in uncontaminated soil can be greater than 80 days, whereas in contaminated soils, it can be much shorter. epa.gov

Identification of Biodegradation Products

The biodegradation of naphthalene proceeds through a series of intermediate products. In the well-studied aerobic pathway, naphthalene is first converted to cis-naphthalene dihydrodiol, which is then transformed into 1,2-dihydroxynaphthalene. frontiersin.org Subsequent ring cleavage leads to the formation of compounds like 2-hydroxychromene-2-carboxylic acid, which are further metabolized. frontiersin.org Salicylate is a key intermediate in many naphthalene degradation pathways. frontiersin.org

For substituted naphthalenes, such as methylnaphthalenes, degradation can proceed via hydroxylation of either the aromatic ring or the methyl group, leading to different sets of products like methylsalicylate, methylcatechol, or naphthoic acid. frontiersin.org While the specific biodegradation products of 1,3,8-trinitronaphthalene have not been extensively documented in the available literature, it is plausible that the initial steps would involve the reduction of the nitro groups and/or hydroxylation of the aromatic rings, leading to various aminonitronaphthalenes, diaminonaphthalenes, or hydroxylated intermediates before ring cleavage occurs.

Environmental Monitoring and Presence in Contaminated Sites

Naphthalene and its derivatives are recognized as environmental contaminants and are often found at sites associated with industrial activities such as coal tar production, wood treatment, and the manufacturing of chemicals and dyes. cdc.govnih.gov Naphthalene is listed on the Toxic Release Inventory (TRI), and its release into the environment is monitored. epa.gov It has been detected in air, water, and soil, with the highest concentrations typically found near industrial sources and hazardous waste sites. cdc.govepa.gov

Monitoring for naphthalene and related compounds is conducted at various sites, including those with industrial explosive activities. epa.ie Groundwater and surface water samples are routinely analyzed to assess the extent of contamination. While naphthalene itself is a common target for monitoring, specific monitoring for 1,3,8-trinitronaphthalene may be less frequent unless it is a known component of the contamination source. The presence of naphthalene has been detected in public water systems, although typically at low frequencies and concentrations. epa.gov

Analytical Strategies for Environmental Matrices

The detection and quantification of Naphthalene, 1,3,8-trinitro- in environmental samples necessitate specialized analytical techniques due to the complexity of the matrices and the potential for low concentrations. High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of nitroaromatic compounds. epa.gov

One specific application for the analysis of nitronaphthalenes, including 1,3,8-trinitronaphthalene, in water samples involves an enrichment step using solid-phase extraction (SPE) followed by analysis with reverse-phase high-performance liquid chromatography (RP-HPLC). mn-net.com This method has demonstrated high recovery rates for various nitronaphthalene compounds. mn-net.com

Table 1: Recovery Rates of Nitronaphthalenes using SPE and RP-HPLC

| Compound | Recovery Rate (%) |

|---|---|

| 1-nitronaphthalene | 96.1 ± 1.3 |

| 2-nitronaphthalene | 96.0 ± 0.7 |

| 1,3-dinitronaphthalene | 95.3 ± 1.4 |

| 1,5-dinitronaphthalene | 95.3 ± 2.8 |

| 1,8-dinitronaphthalene (B126178) | 99.7 ± 0.1 |

| 1,3,5-trinitronaphthalene | 90.7 ± 1.8 |

| Naphthalene, 1,3,8-trinitro- | 90.9 ± 0.8 |

| 1,4,5-trinitronaphthalene | 94.9 ± 0.8 |

Data sourced from Bausinger, T. (2010). mn-net.com

For broader analysis of explosive residues in soil and water, EPA Method 8330B utilizes HPLC with a dual wavelength UV detector to identify a range of nitroaromatics and nitramines. epa.gov Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and measurement of a wide array of hazardous chemicals, including nitro compounds, in environmental samples. silcotek.comthermofisher.com The complexity of environmental matrices, such as soil and wastewater, often requires high chromatographic resolution to separate target analytes from interfering compounds. thermofisher.com

Persistence and Mobility in Environmental Compartments

The persistence and mobility of organic compounds in the environment are governed by their physicochemical properties and their interactions with soil and water. For aromatic hydrocarbons like naphthalene, sorption to soil organic matter is a key process influencing their mobility. researchgate.netfrontiersin.org The organic carbon content of soil is a primary factor controlling the sorption capacity for such compounds. frontiersin.org

The mobility of a chemical in soil, or its leaching potential, is influenced by factors such as its sorption coefficient (Koc) and half-life (t½). researchgate.net While specific studies on the sorption and degradation of 1,3,8-trinitronaphthalene are not widely available, the behavior of the parent compound, naphthalene, provides some insights. Naphthalene's sorption is significantly influenced by the organic matter content of the soil. researchgate.net The transport of naphthalene in soil can be affected by factors such as ionic strength and flow velocity, with higher ionic strengths potentially leading to greater retardation. researchgate.net The microbial degradation of naphthalene can occur under certain conditions, but the presence of more readily available carbon sources, such as natural soil organic matter, can inhibit this process. researchgate.net Given the nitro-substituents on the aromatic ring, 1,3,8-trinitronaphthalene is expected to have different sorption and degradation characteristics compared to naphthalene, likely exhibiting stronger sorption and greater persistence. However, without specific experimental data, its environmental persistence and mobility remain subjects for further investigation.

Future Research Directions and Emerging Challenges in Naphthalene, 1,3,8 Trinitro Chemistry

Development of Novel, Stereoselective Synthetic Pathways

A significant challenge in the synthesis of polynitroarenes, including 1,3,8-TNN, is the control of regioselectivity during the nitration of the naphthalene (B1677914) core. Traditional methods often result in mixtures of isomers, necessitating difficult and costly purification processes. researchgate.net Future research will likely focus on the development of novel synthetic pathways that offer enhanced control over the position of nitro group introduction.

One of the primary challenges in this area is the development of catalysts that can direct the nitration to specific positions on the naphthalene ring. While 1,8-dinitronaphthalene (B126178) preferentially yields the 1,3,8-isomer upon further nitration, the initial dinitration of naphthalene is less selective. researchgate.net Future research may explore the use of shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs), to achieve higher regioselectivity in the initial nitration steps.

Furthermore, the term "stereoselective" in the context of the achiral 1,3,8-TNN can be interpreted as the selective synthesis of specific isomers. The development of synthetic routes that exclusively yield the 1,3,8-isomer without the formation of other trinitronaphthalene isomers is a key objective. This could involve the use of directing groups that can be later removed or transformed. Research into diversity-oriented synthesis could also provide pathways to a range of polynitronaphthalene derivatives with controlled substitution patterns. researchgate.net

Advanced Materials Design Incorporating Naphthalene, 1,3,8-trinitro- Scaffolds

The naphthalene scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities. ijpsjournal.comekb.egjmchemsci.com This suggests that the 1,3,8-TNN scaffold could be a valuable platform for the design of novel advanced materials. Future research is anticipated to explore the incorporation of the 1,3,8-TNN moiety into larger molecular architectures to create materials with unique properties.

One promising avenue is the development of energetic polymers and co-crystals where 1,3,8-TNN is a key component. The high nitrogen content and density of 1,3,8-TNN could contribute to the energetic performance of these materials. A significant challenge will be to achieve a balance between energetic output and sensitivity, ensuring the stability and safety of the resulting materials. researchgate.net

Moreover, the aromatic nature of the naphthalene core allows for the introduction of other functional groups, leading to the creation of multifunctional materials. For instance, the synthesis of novel naphthalene-heterocycle hybrids has yielded compounds with potent antitumor and anti-inflammatory activities. rsc.org A similar approach could be applied to 1,3,8-TNN, where the nitro groups could be chemically modified to introduce other functionalities, leading to materials with combined energetic and therapeutic properties, or materials with unique optical or electronic characteristics. The design of such complex molecules will require innovative synthetic strategies to overcome the challenges associated with functionalizing a highly nitrated aromatic system.

High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new materials and applications. nist.govaip.org In the context of 1,3,8-TNN, HTS can be employed to rapidly screen for novel derivatives with enhanced properties or entirely new functionalities. This approach can significantly reduce the time and cost associated with traditional research and development cycles. rsc.org

A key challenge in applying HTS to energetic materials is the need for specialized and safe experimental setups. However, high-throughput virtual screening (HTVS), coupled with machine learning, offers a powerful alternative for the initial stages of discovery. rsc.orgacs.org Large virtual libraries of 1,3,8-TNN derivatives can be generated and screened for properties such as density, detonation velocity, and thermal stability using predictive models. rsc.org This allows researchers to prioritize a smaller number of promising candidates for experimental synthesis and testing.

Future research in this area will likely focus on the development of more accurate and reliable machine learning models for predicting the properties of polynitroarenes. rsc.org Additionally, the integration of automated synthesis platforms with high-throughput characterization techniques will be crucial for validating the predictions from virtual screening and for the rapid optimization of material properties.

Enhanced Computational Modeling for Predictive Research

Computational modeling is an indispensable tool in modern chemistry, providing insights into molecular structure, properties, and reactivity. ornl.gov For 1,3,8-TNN, enhanced computational modeling will play a critical role in predicting its performance and safety characteristics, guiding the design of new experiments and materials.

A significant challenge in the computational modeling of energetic materials is the accurate prediction of solid-state properties, such as crystal density and sensitivity to impact and friction. researchgate.net Future research will focus on the development of more sophisticated computational methods, including advances in density functional theory (DFT) and molecular dynamics simulations, to better capture the complex intermolecular interactions that govern these properties. nih.govnih.gov

Predictive modeling can also be used to investigate the decomposition mechanisms of 1,3,8-TNN under various conditions. Understanding the initial steps of decomposition is crucial for assessing the stability and safety of the compound. Computational studies can provide detailed information on bond dissociation energies and reaction pathways, which can be used to design more stable energetic materials. rsc.org Furthermore, computational models can aid in the interpretation of experimental data and provide a deeper understanding of the structure-property relationships in polynitroarenes.

Sustainable Chemistry Initiatives in Polynitroarene Research

The synthesis of polynitroarenes traditionally relies on the use of harsh and hazardous reagents, such as concentrated nitric and sulfuric acids, which generate significant amounts of acidic waste. nih.gov A major emerging challenge and a key future research direction is the development of sustainable and environmentally benign methods for the synthesis of 1,3,8-TNN and other polynitroarenes. fq-unam.orgfq-unam.org

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In the context of nitration, this includes the development of solid acid catalysts, the use of milder nitrating agents, and the exploration of alternative reaction media, such as ionic liquids or solvent-free conditions. tandfonline.comorganic-chemistry.orggordon.edu Microwave-assisted and ultrasound-mediated synthesis are also being explored as energy-efficient alternatives to conventional heating methods. mdpi.comresearchgate.net

A significant challenge will be to develop green nitration methods that are both highly efficient and selective for the desired isomers. nih.gov Future research will likely focus on the design of recyclable catalysts and the development of integrated processes that minimize waste and energy consumption. The adoption of sustainable chemistry principles in polynitroarene research is not only crucial for environmental protection but also for the long-term viability of the chemical industry. fq-unam.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1,3,8-trinitronaphthalene, and how are its structural properties validated?

- Methodological Answer : Synthesis typically involves controlled nitration of naphthalene derivatives using mixed acids (e.g., HNO₃/H₂SO₄). Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration. Structural validation employs nuclear magnetic resonance (NMR) for nitro-group positioning and mass spectrometry (MS) for molecular weight confirmation. For example, NIST’s spectral databases provide reference fragmentation patterns . Thermochemical data (e.g., enthalpy of formation) can be sourced from NIST WebBook .

Q. How can researchers detect and quantify 1,3,8-trinitronaphthalene in environmental matrices (e.g., soil, water)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for nitroaromatics due to high sensitivity. Solid-phase extraction (SPE) is used for sample preparation. Detection limits (LODs) vary by matrix:

Q. What are the primary mechanisms of toxicity for 1,3,8-trinitronaphthalene in mammalian systems?

- Methodological Answer : Toxicity arises from metabolic activation to reactive intermediates (e.g., quinones) that form DNA/protein adducts. In vitro assays using liver microsomes can identify metabolites, while hemoglobin adduct stability studies (e.g., Troester et al., 2002) quantify covalent binding to biomolecules . Dose-response relationships are established via rodent models, monitoring hepatic/renal endpoints per ATSDR guidelines .

Advanced Research Questions

Q. How do environmental conditions influence the degradation pathways of 1,3,8-trinitronaphthalene, and what are its key transformation products?

- Methodological Answer : Under aerobic conditions, microbial degradation via Rhodococcus spp. produces hydroxylated intermediates (e.g., 1,3,8-trihydroxynaphthalene analogs) . Photolysis in aqueous systems generates nitroso derivatives, detectable via LC-UV. Reductive pathways (e.g., zerovalent iron) yield aminonaphthalenes, requiring high-resolution mass spectrometry (HRMS) for product identification .

Q. What experimental designs address contradictions in reported toxicity data (e.g., conflicting LD₅₀ values)?

- Methodological Answer : Systematic reviews should apply confidence criteria (e.g., ATSDR’s tiers: High/Moderate/Low) to prioritize studies with robust exposure controls and endpoint relevance . Discrepancies often stem from route-specific bioavailability (oral vs. inhalation). Meta-analyses using probabilistic models (e.g., Bayesian frameworks) can reconcile interspecies variability .

Q. What methodologies are used to model occupational exposure risks during 1,3,8-trinitronaphthalene handling?